molecular formula C10H21ClO4S B13616471 2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride

2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride

Cat. No.: B13616471
M. Wt: 272.79 g/mol
InChI Key: UJTSEQHVYMDVBU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO4S. It is a sulfonyl chloride derivative, which is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethyl-3-(2-propoxyethoxy)propanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2,2-Dimethyl-3-(2-propoxyethoxy)propanol+Thionyl chloride2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide\text{2,2-Dimethyl-3-(2-propoxyethoxy)propanol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} + \text{Sulfur dioxide} 2,2-Dimethyl-3-(2-propoxyethoxy)propanol+Thionyl chloride→2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of hydrogen chloride gas.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonic acids: Formed by hydrolysis.

Scientific Research Applications

2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: The sulfonyl chloride group can react with amines and thiols, making it useful for bioconjugation and labeling of biomolecules.

    Polymer Chemistry: It is used in the modification of polymers to introduce sulfonyl functional groups, which can enhance the properties of the polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in bioconjugation, the sulfonyl chloride group reacts with amino groups on proteins to form stable sulfonamide bonds.

Comparison with Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

    Trifluoromethanesulfonyl chloride: A sulfonyl chloride with enhanced reactivity due to the electron-withdrawing trifluoromethyl group.

Uniqueness: 2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride is unique due to its branched aliphatic structure and the presence of the propoxyethoxy group. This structure imparts specific reactivity and solubility properties that differentiate it from simpler sulfonyl chlorides.

Properties

Molecular Formula

C10H21ClO4S

Molecular Weight

272.79 g/mol

IUPAC Name

2,2-dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO4S/c1-4-5-14-6-7-15-8-10(2,3)9-16(11,12)13/h4-9H2,1-3H3

InChI Key

UJTSEQHVYMDVBU-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOCC(C)(C)CS(=O)(=O)Cl

Origin of Product

United States

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